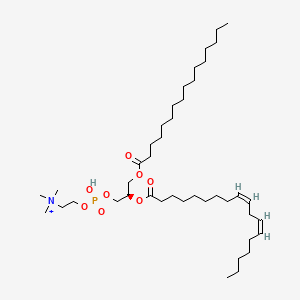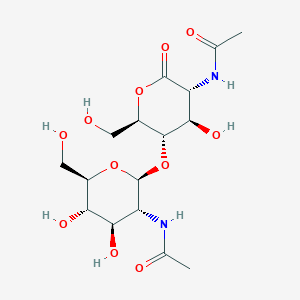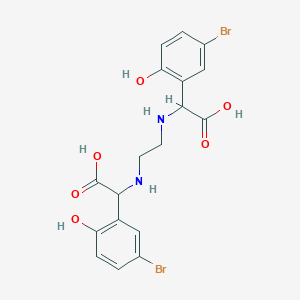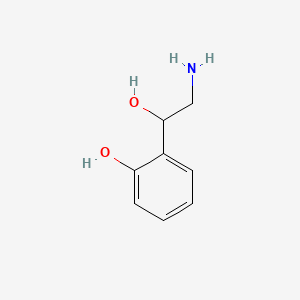
2-(2-Amino-1-hydroxyethyl)phenol
描述
Synthesis Analysis
The synthesis of 2-(2-Amino-1-hydroxyethyl)phenol and its derivatives can involve various strategies, including the reaction of amino alcohols with phenolic compounds. An example is the synthesis of supramolecular structures of Co(III) and Cu(II) complexes with a novel alcohol and phenol-containing polyamine ligand, highlighting the versatility of phenolic derivatives in coordination chemistry (Xie et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds derived from 2-(2-Amino-1-hydroxyethyl)phenol often features complex coordination geometries, as seen in the Co(III) and Cu(II) complexes. These structures demonstrate the compound's ability to act as a ligand, forming mononuclear complexes with metals through its phenolic and amino functionalities, leading to diverse supramolecular architectures (Xie et al., 2005).
Chemical Reactions and Properties
2-(2-Amino-1-hydroxyethyl)phenol participates in various chemical reactions, including those leading to the synthesis of metal complexes. Its chemical properties, such as the ability to bind metals through oxygen and nitrogen atoms, are crucial for the formation of coordination compounds. These reactions underscore the compound's role in creating materials with potential applications in catalysis, molecular recognition, and more (Xie et al., 2005).
科学研究应用
Antioxidants in Foods
- Scientific Field : Food Chemistry
- Application Summary : Phenolic compounds, including 2-(2-Amino-1-hydroxyethyl)phenol, have applications as antioxidants in foods, used in dairy products, and as food additives . They are known to act as an antioxidant by reacting with a variety of free radicals .
- Methods of Application : The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .
- Results or Outcomes : Phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
Synthesis of Schiff Bases
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Aminophenol, a compound structurally similar to 2-(2-Amino-1-hydroxyethyl)phenol, has been used in the synthesis of Schiff bases . These Schiff bases were evaluated for antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials .
- Methods of Application : The Schiff bases were synthesized by condensation of 2-aminophenol with various chloro- and nitro-benzaldehydes .
- Results or Outcomes : All Schiff bases except one showed potent antioxidant activity with IC50 values ranging between 17.2 and 33.1 μM .
Creation of Nickel (II) Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : 2-(2-Amino-1-hydroxyethyl)phenol and related compounds have been utilized in the creation of nickel (II) complexes.
- Methods of Application : These complexes, when activated with EtAlCl2 co-catalyst, demonstrate significant activity in ethylene oligomerization.
- Results or Outcomes : The oligomerization predominantly yields butenes and hexenes.
Development of Black-and-White Photographs
- Scientific Field : Photography
- Application Summary : 2-Aminophenol, a compound structurally similar to 2-(2-Amino-1-hydroxyethyl)phenol, is used as a reducing agent under the names of Atomal and Ortol to develop black-and-white photographs .
- Methods of Application : The specific methods of application in photography are proprietary and vary based on the specific process and materials used .
- Results or Outcomes : The use of 2-Aminophenol in photography results in high-quality black-and-white photographs .
Synthesis of Dyes
- Scientific Field : Dye Chemistry
- Application Summary : 2-Aminophenol is an intermediate in the synthesis of dyes .
- Methods of Application : It is particularly useful in yielding metal-complex dyes when diazotized and coupled to a phenol, naphthol, or other aromatic or resonant dye species .
- Results or Outcomes : Metal complex dyes using copper or chromium are commonly used for producing dull colors .
Intermediate in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 2-(2-Amino-1-hydroxyethyl)phenol and related compounds are often used as intermediates in organic synthesis . They can be used in the preparation of various organic compounds, including pharmaceuticals, dyes, and polymers .
- Methods of Application : The specific methods of application in organic synthesis vary widely depending on the target compound .
- Results or Outcomes : The use of 2-(2-Amino-1-hydroxyethyl)phenol in organic synthesis can lead to a wide range of organic compounds with diverse properties .
安全和危害
未来方向
属性
IUPAC Name |
2-(2-amino-1-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMWREVXAKBGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944992 | |
| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1-hydroxyethyl)phenol | |
CAS RN |
2234-25-5, 70080-69-2 | |
| Record name | 2-Octopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, alpha-(aminomethyl)-2-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070080692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OCTOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LEN2HQT96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



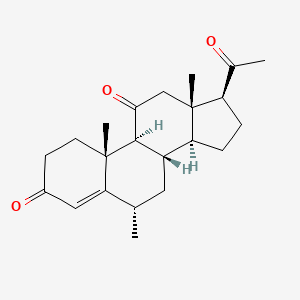
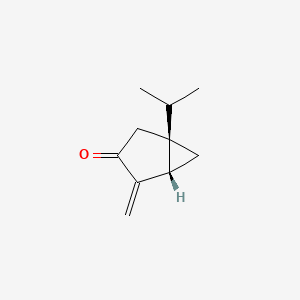
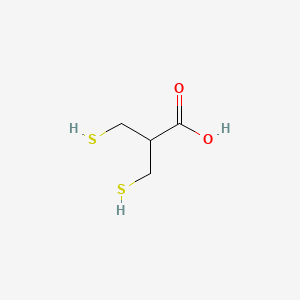

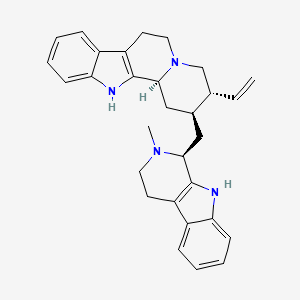

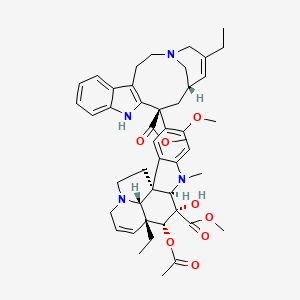
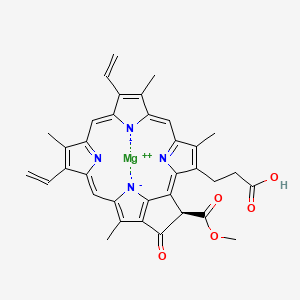
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methyl-3-methylidenepentanethioate](/img/structure/B1217454.png)
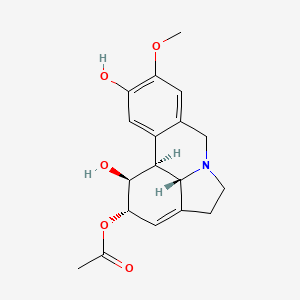
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-yl]oxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1217456.png)
